![molecular formula C20H17IN2O3S B319052 2-iodo-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide](/img/structure/B319052.png)
2-iodo-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-iodo-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide is a complex organic compound with the molecular formula C20H17IN2O3S It is characterized by the presence of an iodine atom, a sulfonyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide typically involves multiple steps, including the introduction of the iodine atom and the formation of the sulfonyl and benzamide groups. One common synthetic route includes:
Sulfonylation: The sulfonyl group is introduced via sulfonyl chloride in the presence of a base.
Amidation: The final step involves the formation of the benzamide moiety through a reaction with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-iodo-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The sulfonyl group can undergo redox reactions.
Coupling Reactions: The benzamide moiety can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium fluoride can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can modify the sulfonyl group.
Scientific Research Applications
2-iodo-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-iodo-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide involves its interaction with specific molecular targets. The iodine atom and sulfonyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-iodo-N-{4-[(methylamino)sulfonyl]phenyl}benzamide
- 2-iodo-N-{4-[(ethylamino)sulfonyl]phenyl}benzamide
- 2-iodo-N-{4-[(propylamino)sulfonyl]phenyl}benzamide
Uniqueness
2-iodo-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H17IN2O3S |
---|---|
Molecular Weight |
492.3 g/mol |
IUPAC Name |
2-iodo-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide |
InChI |
InChI=1S/C20H17IN2O3S/c1-23(16-7-3-2-4-8-16)27(25,26)17-13-11-15(12-14-17)22-20(24)18-9-5-6-10-19(18)21/h2-14H,1H3,(H,22,24) |
InChI Key |
AXHDAFQCQQLIAQ-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3I |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.